molecular formula C4H7AsN B14342120 CID 13291283

CID 13291283

Cat. No.: B14342120
M. Wt: 144.03 g/mol
InChI Key: HGVZRMARAUSWNB-UHFFFAOYSA-N
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Description

CID 13291283 (PubChem Compound Identifier 13291283) is a chemical entity registered in the PubChem database. Unfortunately, none of the provided evidence sources explicitly describe its molecular structure, biological activity, or physicochemical properties. This absence limits a direct analysis of the compound. However, based on general practices in cheminformatics and comparative pharmacology, the following sections outline a framework for comparing such compounds with analogs, leveraging methodologies and structural comparisons observed in the evidence (e.g., ) .

Properties

Molecular Formula

C4H7AsN

Molecular Weight

144.03 g/mol

InChI

InChI=1S/C4H7AsN/c1-5-3-2-4-6/h2-3H2,1H3

InChI Key

HGVZRMARAUSWNB-UHFFFAOYSA-N

Canonical SMILES

C[As]CCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylarsanyl)propanenitrile can be achieved through several methods:

Industrial Production Methods

Industrial production of nitriles often involves the ammoxidation of alcohols or aldehydes. For example, propanol can be converted to propanenitrile through ammoxidation .

Chemical Reactions Analysis

Types of Reactions

3-(Methylarsanyl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(Methylarsanyl)propanenitrile involves its interaction with molecular targets through its nitrile and methylarsanyl groups. The nitrile group can participate in nucleophilic addition reactions, while the methylarsanyl group can interact with biological molecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl groups (as in Example 1) enhance metabolic stability and lipophilicity, influencing bioavailability .
  • Cyclic ethers (as in Example 2) may improve binding affinity to hydrophobic enzyme pockets .

Physicochemical and Pharmacokinetic Metrics

details properties like GI absorption , BBB permeability , and CYP inhibition , which are essential for drug-likeness. For example:

  • LogS (aqueous solubility) : Compounds with logS > -4 (e.g., CID 1533-03-5: logS = -2.5) are more likely to achieve therapeutic concentrations .
  • PAINS alerts : Structural motifs like polycyclic ethers (e.g., oscillatoxins in ) may trigger toxicity flags .

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